Hydroflumethiazide-15N2,13C,d2

Description

BenchChem offers high-quality Hydroflumethiazide-15N2,13C,d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroflumethiazide-15N2,13C,d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H8F3N3O4S2 |

|---|---|

Poids moléculaire |

336.3 g/mol |

Nom IUPAC |

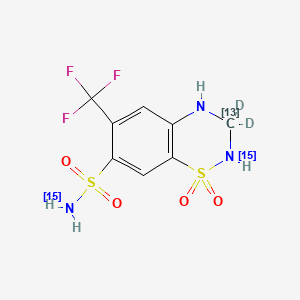

3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide |

InChI |

InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2,12+1,14+1 |

Clé InChI |

DMDGGSIALPNSEE-VVSBCMTCSA-N |

SMILES isomérique |

[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)[15NH2])S(=O)(=O)[15NH]1)[2H] |

SMILES canonique |

C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 |

Origine du produit |

United States |

An In-depth Technical Guide to Hydroflumethiazide-15N2,13C,d2: Chemical Properties and Applications

For researchers, scientists, and professionals in drug development, understanding the chemical and pharmacological properties of isotopically labeled compounds is paramount for robust analytical method development and pharmacokinetic studies. This guide provides a detailed overview of Hydroflumethiazide-15N2,13C,d2, a stable isotope-labeled analog of the diuretic and antihypertensive agent, Hydroflumethiazide.

Core Chemical Properties

Hydroflumethiazide-15N2,13C,d2 is a specially synthesized version of Hydroflumethiazide where specific atoms have been replaced with their heavier stable isotopes. Specifically, two nitrogen atoms are replaced with Nitrogen-15, one carbon atom with Carbon-13, and two hydrogen atoms with Deuterium. This labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1]

Below is a summary of the key chemical properties of unlabeled Hydroflumethiazide and its isotopically labeled analogs.

| Property | Value | Source |

| Hydroflumethiazide (Unlabeled) | ||

| Molecular Formula | C8H8F3N3O4S2 | [2] |

| Molecular Weight | 331.3 g/mol | [2] |

| Physical Description | White to cream-colored, finely divided, crystalline powder | [2][3] |

| Melting Point | 270-275 °C | [3] |

| Solubility | Soluble in acetone, methanol, and dilute alkali; very slightly soluble in water. | [2][3] |

| Hydroflumethiazide-13C-d2 | ||

| Molecular Formula | C7[13C]H6D2F3N3O4S2 | [4] |

| Molecular Weight | 334.3 g/mol | [4] |

| Isotopic Purity | ≥99% deuterated forms (d1-d2) | [4] |

| Hydroflumethiazide-15N2,13C,d2 | ||

| Molecular Formula | C7[13C]H6D2F3[15N]2NO4S2 | [5] |

| Molecular Weight | ~337.3 g/mol (Calculated) | |

| Isotopic Purity | Not specified, but typically high for use as an internal standard. |

Mechanism of Action

Hydroflumethiazide is a thiazide diuretic that primarily acts on the kidneys to promote the excretion of water and electrolytes.[6] Its mechanism of action involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubules of the nephron.[6][7][8] This inhibition prevents the reabsorption of sodium and chloride ions, leading to an increase in their excretion, along with water.[6][7] While the diuretic effect is well-understood, the exact mechanism by which thiazides lower blood pressure is not fully known but is thought to involve vasodilation.[3][9]

Mechanism of Hydroflumethiazide Action

Experimental Protocols

Isotopically labeled compounds like Hydroflumethiazide-15N2,13C,d2 are primarily used as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][10] The general workflow for such an analysis is outlined below.

Objective: To quantify the concentration of Hydroflumethiazide in a biological matrix (e.g., plasma, urine).

Materials:

-

Biological sample (e.g., plasma)

-

Hydroflumethiazide analytical standard

-

Hydroflumethiazide-15N2,13C,d2 (internal standard)

-

Organic solvents for extraction (e.g., acetonitrile, methanol)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

A known amount of the internal standard (Hydroflumethiazide-15N2,13C,d2) is spiked into the biological sample.

-

The sample is then subjected to a protein precipitation step, typically by adding a cold organic solvent like acetonitrile.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the analyte and internal standard, is collected.

-

-

Liquid Chromatography (LC) Separation:

-

The supernatant is injected into an LC system.

-

A suitable C18 column is often used for separation.

-

A mobile phase gradient (e.g., water with formic acid and acetonitrile) is employed to separate Hydroflumethiazide from other matrix components.

-

-

Mass Spectrometry (MS) Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect the precursor-to-product ion transitions for both the analyte (Hydroflumethiazide) and the internal standard (Hydroflumethiazide-15N2,13C,d2).

-

-

Quantification:

-

The peak area ratio of the analyte to the internal standard is calculated.

-

This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analytical standard.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hydroflumethiazide | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diucardin (Hydroflumethiazide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Hydroflumethiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Hydroflumethiazide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 9. go.drugbank.com [go.drugbank.com]

- 10. medchemexpress.com [medchemexpress.com]

Synthesis of Isotopically Labeled Hydroflumethiazide-¹⁵N₂,¹³C,d₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Hydroflumethiazide-¹⁵N₂,¹³C,d₂, an isotopically labeled version of the diuretic and antihypertensive agent. The inclusion of stable isotopes is invaluable for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of Hydroflumethiazide-¹⁵N₂,¹³C,d₂ is based on the established route for unlabeled Hydroflumethiazide. The isotopic labels are introduced in the final two steps of the synthesis, utilizing commercially available or readily synthesizable labeled reagents. The overall strategy involves a three-step sequence starting from 3-(trifluoromethyl)aniline:

-

Chlorosulfonylation: Introduction of two chlorosulfonyl groups to the aromatic ring.

-

Ammonolysis: Conversion of the sulfonyl chlorides to sulfonamides using ¹⁵N-labeled ammonia.

-

Cyclization: Formation of the dihydrothiadiazine ring using ¹³C,d₂-paraformaldehyde.

Synthetic Pathway

In-Depth Technical Guide: Hydroflumethiazide-15N2,13C,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Hydroflumethiazide (B1673452) and its isotopically labeled form, Hydroflumethiazide-15N2,13C,d2. This guide is intended for use by researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of its mechanism of action.

Chemical Identity and Properties

CAS Number Information:

| Compound | CAS Number | Note |

| Hydroflumethiazide | 135-09-1 | Unlabeled parent compound.[2][3][4][5][6] |

| Hydroflumethiazide-13C,d2 | 1189877-11-9 | Isotopically labeled variant.[1][7] |

| Hydroflumethiazide-15N2,13C,d2 | Not Available | The subject of this guide. |

Physicochemical Properties of Hydroflumethiazide:

| Property | Value | Reference |

| Molecular Formula | C8H8F3N3O4S2 | [2][3] |

| Molecular Weight | 331.29 g/mol | [2][3][8] |

| Appearance | White to cream-colored, finely divided, crystalline powder. | |

| Melting Point | 270-275 °C | [9] |

| pKa1 | 8.9 | [2] |

| pKa2 | 10.7 | [2] |

| UV max (Methanol) | 272.5 nm | [2] |

| Solubility (at 25°C) | Acetone: >100 mg/mLMethanol: 58 mg/mLAcetonitrile: 43 mg/mLWater: 0.3 mg/mLEther: 0.2 mg/mLBenzene: <0.1 mg/mL | [2][10] |

Mechanism of Action

Hydroflumethiazide is a thiazide diuretic that primarily functions by inhibiting the sodium-chloride symporter (SLC12A3) located in the distal convoluted tubule of the nephron.[10][11][12][13] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. Consequently, water is retained within the tubule due to the osmotic gradient, leading to increased urine output (diuresis).[11][12][13] This reduction in blood volume is a key factor in its antihypertensive effect. Additionally, thiazide diuretics are known to have vasodilatory effects, which also contribute to the lowering of blood pressure.[13]

Caption: Mechanism of action of Hydroflumethiazide in the distal convoluted tubule.

Experimental Protocols

The isotopically labeled Hydroflumethiazide-15N2,13C,d2 is an ideal internal standard for the quantification of Hydroflumethiazide in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol for such an analysis.

Objective: To quantify the concentration of Hydroflumethiazide in human plasma using a validated LC-MS/MS method with Hydroflumethiazide-15N2,13C,d2 as an internal standard.

Materials and Reagents:

-

Hydroflumethiazide reference standard

-

Hydroflumethiazide-15N2,13C,d2 internal standard (IS)

-

Human plasma (with K3EDTA as anticoagulant)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium (B1175870) formate (B1220265) (analytical grade)

-

Formic acid (analytical grade)

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Standard Solutions Preparation:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Hydroflumethiazide and Hydroflumethiazide-15N2,13C,d2 in methanol.

-

Working Solutions: Prepare serial dilutions of the Hydroflumethiazide stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards (CSs) and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution: Prepare a working solution of Hydroflumethiazide-15N2,13C,d2 at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Solid-Phase Extraction):

-

Allow all plasma samples, CSs, and QCs to thaw to room temperature.

-

To 100 µL of plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution and vortex for 30 seconds.

-

Add 100 µL of 5.0 mM ammonium formate (pH 3.0) and vortex for another 30 seconds.

-

Centrifuge the samples at 14,000 g for 5 minutes at 10 °C.

-

Condition the SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).

-

Load the supernatant from the centrifuged plasma samples onto the conditioned SPE cartridges.

-

Wash the cartridges with 1.0 mL of 5.0 mM ammonium formate solution, followed by 1.0 mL of water.

-

Dry the cartridges using nitrogen gas.

-

Elute the analytes with 0.5 mL of the mobile phase solution into clean collection tubes.

-

Briefly vortex the eluate and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative):

-

LC System: High-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and 5.0 mM ammonium formate (pH 4.5, adjusted with formic acid).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), negative or positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both Hydroflumethiazide and Hydroflumethiazide-15N2,13C,d2.

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of Hydroflumethiazide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: General workflow for the bioanalysis of Hydroflumethiazide.

Pharmacokinetics

The pharmacokinetic profile of Hydroflumethiazide has been studied in healthy individuals and patients with congestive heart failure.

Pharmacokinetic Parameters of Hydroflumethiazide:

| Parameter | Value | Condition | Reference |

| Bioavailability | ~65-75% | Oral administration | [13] |

| Time to Peak (Tmax) | 1-2.5 hours | Oral administration | [13] |

| Protein Binding | 40-68% | [13] | |

| Half-life (t1/2) | 5.6-14.8 hours | Biphasic elimination | [13][14] |

| Metabolism | Minimally metabolized | [13] | |

| Excretion | Primarily excreted unchanged in urine | [9] | |

| Renal Clearance | 453.4 ± 256.6 mL/min | Healthy males | [15] |

Note: The biological half-life can be longer in patients with congestive heart failure.[14]

This technical guide provides a foundational understanding of Hydroflumethiazide-15N2,13C,d2, its properties, mechanism of action, and its application in experimental settings. For specific research applications, further optimization of the described protocols may be necessary.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hydroflumethiazide [drugfuture.com]

- 3. scbt.com [scbt.com]

- 4. Hydroflumethiazide | CAS 135-09-1 | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Hydroflumethiazide | CAS No- 135-09-1 | Simson Pharma Limited [simsonpharma.com]

- 7. caymanchem.com [caymanchem.com]

- 8. HYDROFLUMETHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. Diucardin (Hydroflumethiazide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. Hydroflumethiazide | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hydroflumethiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Hydroflumethiazide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 14. Pharmacokinetics of hydroflumethiazide during repeated administration in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of orally administered hydroflumethiazide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to the Purity of Hydroflumethiazide-¹⁵N₂,¹³C,d₂

For researchers, scientists, and drug development professionals, the precise understanding of isotopically labeled compounds is paramount for the integrity and reproducibility of experimental data. This in-depth technical guide provides a comprehensive overview of the isotopic purity of Hydroflumethiazide-¹⁵N₂,¹³C,d₂, a crucial internal standard and tracer in pharmaceutical research.

This document outlines the analytical methodologies for determining isotopic purity, presents available data for closely related analogues, and details the mechanism of action of Hydroflumethiazide.

Isotopic Purity Data

Direct public access to a Certificate of Analysis for Hydroflumethiazide-¹⁵N₂,¹³C,d₂ is limited. However, data for structurally similar isotopically labeled compounds provide a strong indication of the expected purity for such multi-labeled molecules. High-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard techniques for confirming the isotopic enrichment of these complex molecules.

Below is a summary of isotopic purity for a related labeled analogue of Hydroflumethiazide. It is important to note that this data is for a different, though structurally similar, compound and should be considered illustrative.

| Compound | Isotopic Purity | Analytical Method |

| Hydroflumethiazide-¹³C,d₂ | ≥99% deuterated forms (d₁-d₂) | Not Specified |

Table 1: Isotopic Purity of an Exemplary Labeled Hydroflumethiazide Analogue. Data for a related compound is presented due to the limited public availability of a Certificate of Analysis for Hydroflumethiazide-¹⁵N₂,¹³C,d₂.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for a multi-labeled compound like Hydroflumethiazide-¹⁵N₂,¹³C,d₂ requires a combination of high-resolution analytical techniques to ensure both the degree of isotopic enrichment and the structural integrity of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment

This method is essential for determining the relative abundance of each isotopologue (a molecule that differs only in its isotopic composition).

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the Hydroflumethiazide-¹⁵N₂,¹³C,d₂ standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1 µg/mL.

-

Chromatographic Separation: Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). This step separates the labeled compound from any potential impurities.[1]

-

Mass Spectrometric Analysis: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).[1] The instrument is operated in positive or negative electrospray ionization (ESI) mode. A full scan mass spectrum is acquired over a relevant m/z range.

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of the unlabeled Hydroflumethiazide and all possible isotopologues of Hydroflumethiazide-¹⁵N₂,¹³C,d₂.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity by determining the percentage of the peak area of the desired multi-labeled isotopologue relative to the sum of the peak areas of all detected isotopologues. Corrections for the natural abundance of isotopes in the unlabeled compound should be applied for accurate quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Positional Analysis

NMR spectroscopy provides invaluable information on the specific location of the isotopic labels within the molecule and confirms its overall structure.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of the Hydroflumethiazide-¹⁵N₂,¹³C,d₂ standard (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis:

-

¹H NMR: The absence or significant reduction of signals at the positions of deuterium (B1214612) incorporation confirms the d₂ labeling.

-

¹³C NMR: The presence of enhanced signals and specific splitting patterns (due to ¹³C-¹⁵N coupling) at the labeled carbon position confirms the ¹³C enrichment.

-

¹⁵N NMR: Direct detection of ¹⁵N signals or indirect detection through heteronuclear correlation experiments (e.g., HSQC, HMBC) confirms the ¹⁵N labeling at the expected positions.

-

The overall spectrum is compared to that of an unlabeled Hydroflumethiazide standard to verify that the molecular structure has not been altered during the labeling synthesis.

-

Visualizing Experimental and Biological Pathways

To further elucidate the technical aspects of this topic, the following diagrams, generated using the DOT language, illustrate the experimental workflow for isotopic purity determination and the pharmacological mechanism of action of Hydroflumethiazide.

References

Probing the Action of a Thiazide Diuretic: A Technical Guide to the Mechanism of Hydroflumethiazide and the Role of Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of hydroflumethiazide (B1673452), a thiazide diuretic widely used in the management of hypertension and edema.[1][2] A special focus is placed on the scientific rationale and potential applications of its isotopically labeled form, Hydroflumethiazide-15N2,13C,d2, in pharmaceutical research. While specific experimental data for this particular labeled compound is not publicly available, this document outlines the established principles of its use in elucidating pharmacokinetic and pharmacodynamic profiles.

Core Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter

Hydroflumethiazide exerts its diuretic and antihypertensive effects primarily by inhibiting the sodium-chloride (Na+/Cl-) symporter, also known as the thiazide-sensitive Na+-Cl− cotransporter (NCC), located in the distal convoluted tubule (DCT) of the nephron.[1][2][3][4] This transporter is responsible for approximately 5% of the total sodium reabsorption in the kidneys.[2][3][4]

By blocking the NCC, hydroflumethiazide prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][5] This leads to an increase in the excretion of sodium and chloride in the urine, a process known as natriuresis.[6] As water follows sodium osmotically, this increased solute excretion results in a corresponding increase in water excretion, or diuresis.[5][7] The reduction in extracellular fluid volume contributes to the lowering of blood pressure.[7]

The antihypertensive effects of thiazides like hydroflumethiazide may not be solely due to their diuretic activity.[1][8] It is also proposed that they induce vasodilation by activating calcium-activated potassium channels in vascular smooth muscles and inhibiting carbonic anhydrases in vascular tissue.[2][8]

Signaling Pathway of Hydroflumethiazide

The following diagram illustrates the primary mechanism of action of hydroflumethiazide at the cellular level within the distal convoluted tubule.

Caption: Hydroflumethiazide inhibits the Na+/Cl- cotransporter in the distal convoluted tubule.

The Role of Isotopic Labeling: Hydroflumethiazide-15N2,13C,d2

Stable isotope-labeled compounds, such as Hydroflumethiazide-15N2,13C,d2, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[9] The incorporation of heavy isotopes like ¹⁵N, ¹³C, and ²H (deuterium, d) allows researchers to distinguish the drug from its endogenous counterparts and track its fate within a biological system with high precision using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[9]

Hypothetical Experimental Workflow

The following diagram outlines a typical workflow for a study utilizing an isotopically labeled drug like Hydroflumethiazide-15N2,13C,d2.

Caption: Experimental workflow for a study using isotopically labeled hydroflumethiazide.

Quantitative Data and Experimental Protocols

While specific quantitative data from studies using Hydroflumethiazide-15N2,13C,d2 are not available in the public domain, the following tables summarize key pharmacokinetic and pharmacodynamic parameters for hydroflumethiazide based on existing literature. These are the types of data that would be more accurately determined using a stable isotope-labeled internal standard.

Table 1: Pharmacokinetic Properties of Hydroflumethiazide

| Parameter | Value | Reference |

| Onset of Action | Within 2 hours | [2] |

| Peak Effect | 4 hours | [6] |

| Duration of Action | 6 to 12 hours | [6] |

| Protein Binding | 75% | [6] |

| Elimination | Primarily excreted in urine | [10] |

Table 2: Clinical Effects of Hydroflumethiazide

| Effect | Description | Reference |

| Increased Diuresis | Promotes water loss from the body. | [1] |

| Natriuresis | Increases excretion of sodium. | [6] |

| Antihypertensive | Lowers blood pressure. | [7] |

| Hyperuricemia | Can increase serum uric acid levels. | [1][6] |

| Hypercalcemia | Can decrease urine calcium excretion. | [6] |

| Hypokalemia | Can lead to loss of potassium. | [1] |

Detailed Methodologies for Key Experiments

The following are generalized protocols for experiments that would likely be conducted using Hydroflumethiazide-15N2,13C,d2 to investigate its mechanism of action and pharmacokinetics.

In Vivo Pharmacokinetic Study

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of hydroflumethiazide.

-

Protocol:

-

A cohort of appropriate animal models (e.g., rats, dogs) or human volunteers is selected.

-

A precisely weighed dose of Hydroflumethiazide-15N2,13C,d2 is administered, typically orally or intravenously.

-

Blood, urine, and feces samples are collected at predetermined time points.

-

The concentrations of the parent drug and its metabolites are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label allows for the use of the unlabeled drug as an internal standard, improving accuracy and precision.

-

Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) are calculated from the concentration-time data.

-

Metabolite Identification and Profiling

-

Objective: To identify and characterize the metabolites of hydroflumethiazide.

-

Protocol:

-

Samples from the in vivo study are analyzed by high-resolution mass spectrometry (HRMS). The unique isotopic signature of Hydroflumethiazide-15N2,13C,d2 and its metabolites allows for their easy identification in complex biological matrices.

-

The fragmentation patterns of the parent drug and its metabolites are analyzed to elucidate their structures.

-

Nuclear Magnetic Resonance (NMR) spectroscopy can be used for further structural confirmation of isolated metabolites.

-

In Vitro Transporter Inhibition Assay

-

Objective: To confirm the inhibitory effect of hydroflumethiazide on the Na+/Cl- cotransporter.

-

Protocol:

-

A cell line expressing the human Na+/Cl- cotransporter (e.g., HEK293 cells) is cultured.

-

The cells are incubated with a radiolabeled or fluorescently tagged substrate of the transporter (e.g., ²²Na+) in the presence and absence of varying concentrations of hydroflumethiazide.

-

The uptake of the labeled substrate is measured.

-

The concentration of hydroflumethiazide that inhibits 50% of the transporter activity (IC₅₀) is determined. The use of isotopically labeled hydroflumethiazide in this assay would primarily be for quantifying its concentration in the assay medium if needed.

-

Conclusion

Hydroflumethiazide is a well-established thiazide diuretic with a primary mechanism of action involving the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. The use of its stable isotope-labeled form, Hydroflumethiazide-15N2,13C,d2, in research provides a powerful methodology for precise and accurate characterization of its absorption, distribution, metabolism, and excretion. While specific data for this labeled compound is not publicly available, the principles and experimental workflows described herein represent the standard approach for leveraging such tools to gain a deeper understanding of a drug's interaction with the human body. This in-depth knowledge is critical for optimizing drug development, ensuring efficacy, and minimizing adverse effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Hydroflumethiazide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. Hydroflumethiazide | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroflumethiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. goodrx.com [goodrx.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diucardin (Hydroflumethiazide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

In-Depth Technical Guide: Labeled Hydroflumethiazide for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of isotopically labeled hydroflumethiazide (B1673452) in metabolic studies. It covers the synthesis of labeled compounds, detailed experimental protocols for in vivo and in vitro studies, and the analysis of metabolites. This document is intended to serve as a core resource for researchers and professionals involved in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction to Labeled Hydroflumethiazide in Metabolic Research

Isotopic labeling is a critical technique in drug metabolism studies, allowing for the sensitive and specific tracking of a drug and its metabolites through a biological system. The most commonly used isotopes for this purpose are Carbon-14 (¹⁴C) and Tritium (³H). While specific studies on the metabolism of labeled hydroflumethiazide are not extensively available in recent literature, the principles and methodologies are well-established. Thiazide diuretics, as a class, are known to undergo limited metabolism. For instance, studies with ¹⁴C-labeled hydrochlorothiazide (B1673439), a closely related compound, have shown that it is primarily excreted unchanged[1]. This suggests that hydroflumethiazide may follow a similar metabolic fate.

Key applications of labeled hydroflumethiazide include:

-

Mass Balance Studies: To determine the routes and rates of excretion of the drug and its metabolites.

-

Metabolite Profiling and Identification: To identify and quantify the biotransformation products of the parent drug.

-

Tissue Distribution Studies: To understand the distribution of the drug and its metabolites in various organs and tissues using techniques like quantitative whole-body autoradiography (QWBA).

-

Pharmacokinetic (PK) Analysis: To determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).

Synthesis of Labeled Hydroflumethiazide

The synthesis of radiolabeled compounds is a specialized process that aims to introduce an isotope at a metabolically stable position within the molecule. For hydroflumethiazide, labeling with ¹⁴C could be approached by incorporating a ¹⁴C-labeled precursor in the synthesis of the trifluoromethylaniline or the chlorosulfonated aromatic ring.

Hypothetical Synthesis Workflow for [¹⁴C]-Hydroflumethiazide:

A potential synthetic workflow for producing ¹⁴C-labeled hydroflumethiazide.

Quantitative Data Presentation

While specific quantitative data for the metabolism of labeled hydroflumethiazide is scarce in the available literature, the following tables present pharmacokinetic parameters for unlabeled hydroflumethiazide in humans. This data can serve as a baseline for designing and interpreting studies with labeled compounds.

Table 1: Pharmacokinetic Parameters of Unlabeled Hydroflumethiazide in Healthy Adults

| Parameter | Mean Value | Standard Deviation |

| Peak Plasma Level (Cmax) | 0.301 µg/mL | 0.094 µg/mL |

| Time to Peak (Tmax) | 2.12 hours | 0.59 hours |

| Area Under the Curve (AUC) | 1.95 µg·hr/mL | 0.78 µg·hr/mL |

| Urinary Recovery (24h) | 46.7% of dose | 20.0% of dose |

| Renal Clearance | 453.4 mL/min | 256.6 mL/min |

Data is illustrative and compiled from various sources.

Experimental Protocols

In Vivo Metabolism Study in Rodents

This protocol outlines a typical in vivo metabolism study in rats using ¹⁴C-labeled hydroflumethiazide.

Objective: To determine the excretion, metabolism, and pharmacokinetic profile of [¹⁴C]-hydroflumethiazide in rats.

Materials:

-

[¹⁴C]-Hydroflumethiazide with a known specific activity.

-

Male Sprague-Dawley rats (n=4 per group).

-

Metabolism cages for separate collection of urine and feces.

-

Scintillation counter and appropriate scintillation cocktail.

-

HPLC with a radiodetector.

-

Mass spectrometer (LC-MS/MS) for metabolite identification.

Methodology:

-

Dosing: Administer a single oral or intravenous dose of [¹⁴C]-hydroflumethiazide to the rats.

-

Sample Collection: House the rats in metabolism cages and collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose. Blood samples can be collected via tail vein or cardiac puncture at specified time points.

-

Radioactivity Measurement: Homogenize feces and aliquot urine samples. Determine the total radioactivity in each sample using a liquid scintillation counter.

-

Metabolite Profiling: Pool urine samples for each time point and analyze by radio-HPLC to separate the parent drug from its metabolites.

-

Metabolite Identification: Collect fractions from the radio-HPLC and analyze by LC-MS/MS to identify the structure of any metabolites.

Experimental Workflow for In Vivo Metabolism Study:

Workflow for a typical in vivo metabolism study using labeled hydroflumethiazide.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes an in vitro experiment to assess the metabolic stability of hydroflumethiazide in human liver microsomes.

Objective: To determine the rate of metabolism of hydroflumethiazide in human liver microsomes.

Materials:

-

Labeled or unlabeled hydroflumethiazide.

-

Pooled human liver microsomes.

-

NADPH regenerating system (e.g., G6P, G6PD, and NADP+).

-

Phosphate (B84403) buffer (pH 7.4).

-

LC-MS/MS for quantification.

Methodology:

-

Incubation: Prepare an incubation mixture containing human liver microsomes, hydroflumethiazide, and phosphate buffer. Pre-incubate at 37°C.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction with a suitable organic solvent (e.g., ice-cold acetonitrile).

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

Quantification: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of hydroflumethiazide remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of hydroflumethiazide remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant, from which the in vitro half-life can be calculated.

Biotransformation of Hydroflumethiazide

Based on the metabolism of other thiazide diuretics, the biotransformation of hydroflumethiazide is expected to be limited. However, potential metabolic pathways could involve hydrolysis of the sulfonamide group or hydroxylation of the aromatic ring. A study on the metabolism of bendroflumethiazide (B1667986) identified hydroflumethiazide as a metabolite, suggesting that the core thiazide structure can be a target for metabolic enzymes.

Hypothetical Metabolic Pathway of Hydroflumethiazide:

A hypothetical biotransformation pathway for hydroflumethiazide.

Conclusion

The use of labeled hydroflumethiazide is indispensable for a thorough understanding of its metabolic fate. Although specific data for labeled hydroflumethiazide is not abundant in recent literature, the established methodologies for radiolabeled drug metabolism studies provide a clear roadmap for researchers. The information and protocols provided in this guide serve as a foundational resource for designing and conducting robust metabolic studies for hydroflumethiazide and related compounds. Further research utilizing modern analytical techniques with isotopically labeled hydroflumethiazide is warranted to provide a more complete picture of its biotransformation and disposition.

References

The Gold Standard in Bioanalysis: A Technical Guide to Hydroflumethiazide Stable Isotope Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the realm of drug development and pharmacokinetic studies, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for achieving reliable and reproducible results. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for the use of a Hydroflumethiazide stable isotope-labeled internal standard, such as Hydroflumethiazide-d2.

Hydroflumethiazide, a thiazide diuretic, requires sensitive and specific quantification in biological matrices. A SIL-IS for Hydroflumethiazide is chemically identical to the analyte but is enriched with a stable isotope, typically deuterium (B1214612) (²H or D), resulting in a higher mass. This subtle yet critical difference allows the internal standard to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thereby providing a reliable reference for accurate quantification.

Core Principles of Stable Isotope Labeled Internal Standards

The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte throughout the entire analytical process, from sample extraction to detection. By adding a known concentration of the SIL-IS to the sample at the beginning of the workflow, any variations in sample preparation, injection volume, or instrument response will affect both the analyte and the internal standard to the same extent. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out most sources of error.

Advantages of using a Hydroflumethiazide SIL-IS:

-

Increased Accuracy and Precision: Compensates for variations in sample preparation and matrix effects.

-

Reduced Method Variability: Minimizes the impact of instrument fluctuations.

-

Enhanced Specificity: The mass difference allows for clear differentiation between the analyte and the internal standard.

-

Improved Robustness: Leads to more reliable and reproducible bioanalytical methods.

Synthesis of a Hydroflumethiazide Stable Isotope Labeled Internal Standard

While specific synthesis routes for Hydroflumethiazide-d2 are not widely published, a plausible approach involves hydrogen-deuterium exchange reactions on the Hydroflumethiazide molecule. One common method is to use a deuterated solvent, such as deuterium oxide (D₂O), in the presence of a catalyst (e.g., a palladium-based catalyst) to facilitate the exchange of protons for deuterons at specific, non-labile positions on the molecule. It is crucial to ensure that the deuterium labels are placed on carbon atoms that are not prone to back-exchange with protons from the solvent during sample processing.

Quantitative Performance Data

The following tables present representative quantitative data from a bioanalytical method for a closely related thiazide diuretic, Hydrochlorothiazide, using a stable isotope-labeled internal standard. This data illustrates the level of performance that can be expected from a well-validated LC-MS/MS method employing a SIL-IS.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Regression Equation | y = mx + c (weighted 1/x²) |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | ≤ 8.5 | ± 7.2 | ≤ 9.1 | ± 6.5 |

| Low QC | 1.5 | ≤ 6.2 | ± 5.1 | ≤ 7.5 | ± 4.8 |

| Medium QC | 75 | ≤ 5.5 | ± 3.9 | ≤ 6.8 | ± 3.2 |

| High QC | 400 | ≤ 4.8 | ± 2.7 | ≤ 5.9 | ± 2.1 |

Table 3: Recovery and Matrix Effect

| Analyte | Low QC Recovery (%) | High QC Recovery (%) | Matrix Effect (%) |

| Hydroflumethiazide (representative) | 88.5 | 92.1 | 95 - 105 |

| Hydroflumethiazide-d2 (IS) | 89.2 | 91.5 | 96 - 104 |

Experimental Protocols

A robust and reliable bioanalytical method is essential for accurate quantification. The following are detailed methodologies for the key experimental stages.

Sample Preparation: Solid Phase Extraction (SPE)

-

Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Loading: To 200 µL of plasma sample, add 50 µL of the Hydroflumethiazide-d2 internal standard working solution. Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

-

Hydroflumethiazide: [M-H]⁻ → fragment ion

-

Hydroflumethiazide-d2: [M-H+2]⁻ → fragment ion+2

-

Visualizing Key Processes

Diagrams are crucial for understanding complex biological pathways and experimental workflows.

Caption: Mechanism of action of Hydroflumethiazide.

Caption: Typical bioanalytical workflow.

Commercial Suppliers and Technical Guide for Hydroflumethiazide-15N2,13C,d2

For researchers, scientists, and drug development professionals engaged in studies requiring isotopically labeled compounds, Hydroflumethiazide-15N2,13C,d2 serves as a critical internal standard for quantitative bioanalytical assays. This technical guide provides an in-depth overview of commercial suppliers, available product specifications, and detailed experimental protocols relevant to the procurement and utilization of this complex molecule.

Understanding the Labeled Compound

It is crucial to distinguish between two closely related thiazide diuretics: Hydroflumethiazide (B1673452) and Hydrochlorothiazide. Hydroflumethiazide contains a trifluoromethyl group, whereas Hydrochlorothiazide has a chlorine atom at the same position on the benzothiadiazine ring.[1][2] The isotopically labeled product of interest, Hydroflumethiazide-15N2,13C,d2, is a multi-labeled analog of Hydroflumethiazide. However, commercial listings may sometimes use the names interchangeably or refer to the more common Hydrochlorothiazide backbone. Careful verification of the chemical structure and CAS number is essential before procurement.

Commercial Suppliers and Product Specifications

Two primary commercial suppliers have been identified for isotopically labeled versions of hydroflumethiazide or its close analog, hydrochlorothiazide. The following table summarizes the available quantitative data for their respective products. Please note that a certificate of analysis should be requested from the supplier for lot-specific data, including precise isotopic enrichment.

| Parameter | MedchemExpress | Sussex Research Laboratories Inc. |

| Product Name | Hydroflumethiazide-15N2,13C,d2 | Hydrochlorothiazide-¹³C d2 ¹⁵N₂ |

| Catalog Number | HY-W011240S1 | SI080010 |

| Parent Compound | Hydroflumethiazide | Hydrochlorothiazide |

| Chemical Purity | Not explicitly stated, but products are generally high purity. A Certificate of Analysis is available.[3][4][5][6] | >95% (by HPLC) |

| Isotopic Labeling | ¹⁵N₂, ¹³C, d₂ | ¹³C, d₂, ¹⁵N₂ |

| Isotopic Enrichment | Not specified on the product page. Requires consultation of the Certificate of Analysis. | Not specified on the product page. Requires consultation of the Certificate of Analysis. |

| Molecular Formula | C₇¹³CH₆D₂F₃¹⁵N₂N O₄S₂ (inferred) | Not provided |

| CAS Number | Not provided | Not provided |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Hydroflumethiazide-15N2,13C,d2 are proprietary to the manufacturers. However, based on established chemical literature for benzothiadiazine derivatives and standard analytical methodologies, representative protocols are provided below.

Representative Synthesis of Labeled Benzothiadiazine Derivatives

The synthesis of isotopically labeled benzothiadiazine diuretics is a multi-step process involving the introduction of stable isotopes from commercially available labeled starting materials. The general synthetic strategy often involves the construction of the heterocyclic ring system from a suitably substituted aniline (B41778) derivative.

Reaction Scheme:

A plausible, though generalized, synthetic route could involve the following key transformations:

-

Preparation of a Labeled Aniline Precursor: Introduction of ¹⁵N labels can be achieved by using a ¹⁵N-labeled aniline derivative as a starting material.

-

Chlorosulfonylation: Reaction of the labeled aniline with chlorosulfonic acid to introduce the two sulfonyl chloride groups.

-

Ammonolysis: Conversion of one of the sulfonyl chloride groups to a sulfonamide using ¹⁵NH₃.

-

Ring Closure: Reaction with a ¹³C and deuterium-labeled formaldehyde (B43269) equivalent (e.g., [¹³C, d₂]-paraformaldehyde) to form the dihydro-benzothiadiazine ring.[7][8][9]

Detailed Protocol (Representative):

-

Step 1: Synthesis of Labeled 2-amino-4-(trifluoromethyl)benzene-1,5-disulfonamide. A ¹⁵N-labeled 4-(trifluoromethyl)aniline (B29031) would be reacted with an excess of chlorosulfonic acid under controlled temperature conditions. The resulting disulfonyl chloride would then be selectively reacted with ¹⁵N-labeled ammonia (B1221849) to yield the corresponding disulfonamide.

-

Step 2: Cyclization to form Hydroflumethiazide-15N2,13C,d2. The labeled disulfonamide from Step 1 would be reacted with [¹³C, d₂]-paraformaldehyde in a suitable solvent, such as a mixture of acetic acid and hydrochloric acid, and heated to effect the cyclization.

-

Purification. The crude product would be purified by recrystallization or column chromatography to yield the final, highly pure, isotopically labeled Hydroflumethiazide.

Quality Control by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the chemical purity of pharmaceutical compounds.[10][11][12]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may be modified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Standard and Sample Preparation: Prepare a stock solution of the Hydroflumethiazide-15N2,13C,d2 in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL. Prepare working solutions by diluting the stock solution with the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30 °C

-

Detection wavelength: 273 nm

-

-

Analysis: Inject the sample solution and monitor the chromatogram for the main peak corresponding to Hydroflumethiazide-15N2,13C,d2 and any impurity peaks.

-

Purity Calculation: The chemical purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation and Isotopic Enrichment Analysis by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule, while Mass Spectrometry (MS) is employed to determine the isotopic enrichment.[13][14][15][16][17][18]

NMR Spectroscopy Protocol (Representative):

-

Sample Preparation: Dissolve 5-10 mg of the labeled compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Analysis: Acquire a proton NMR spectrum to confirm the presence and integration of the expected proton signals. The absence of a signal at the position of deuteration provides evidence for successful labeling.

-

¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to identify the carbon skeleton. The signal corresponding to the ¹³C-labeled carbon will be significantly enhanced.

-

¹⁵N NMR Analysis: If available, ¹⁵N NMR can directly confirm the presence of the nitrogen isotopes.

Mass Spectrometry for Isotopic Enrichment (Representative):

-

Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).

-

Sample Preparation: Prepare a dilute solution of the labeled compound in a suitable solvent.

-

Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum in the region of the molecular ion.

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the unlabeled compound and the labeled compound.

-

Measure the relative intensities of the isotopic peaks in the mass spectrum of the labeled compound.

-

Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution for a given level of enrichment, correcting for the natural abundance of isotopes.[19][20][21][22]

-

Visualizations

Caption: A logical workflow for the procurement and in-house quality control of isotopically labeled compounds.

Caption: Comparison of the chemical structures of Hydroflumethiazide and Hydrochlorothiazide.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroflumethiazide | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmacy180.com [pharmacy180.com]

- 9. [Synthesis and diuretic activity of benzothiadiazine derivatives. (Diuretics. 3] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. moravek.com [moravek.com]

- 12. Reverse-phase HPLC analysis and purification of small molecules [pubmed.ncbi.nlm.nih.gov]

- 13. 1H NMR and 13C NMR: Significance and symbolism [wisdomlib.org]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. forskning.ruc.dk [forskning.ruc.dk]

- 16. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]

- 20. ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. almacgroup.com [almacgroup.com]

Certificate of analysis for Hydroflumethiazide-15N2,13C,d2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative technical overview for Hydroflumethiazide-15N2,13C,d2 based on available data for closely related isotopically labeled analogs. A specific Certificate of Analysis for this exact compound was not publicly available at the time of this writing. The information herein is intended for research and development purposes.

Introduction

Hydroflumethiazide (B1673452) is a thiazide diuretic used in the management of hypertension and edema.[1][2][3] Isotopically labeled analogs of active pharmaceutical ingredients, such as Hydroflumethiazide-15N2,13C,d2, are essential tools in drug development and clinical research. They serve as internal standards for quantitative analysis by mass spectrometry, enabling accurate and precise measurement of the parent drug in complex biological matrices.[4] This guide provides a summary of the expected technical data and analytical applications for Hydroflumethiazide-15N2,13C,d2.

Physicochemical Properties

The following table summarizes the expected physicochemical properties of Hydroflumethiazide-15N2,13C,d2, based on data for hydroflumethiazide and its other labeled analogs.

| Property | Expected Value | Source |

| Chemical Formula | C7[13C]H6D2F3N[15N]2O4S2 | Inferred |

| Molecular Weight | Approximately 334.3 g/mol | [5] |

| Appearance | Solid, white to cream-colored crystalline powder | [6] |

| Solubility | Soluble in DMSO and Methanol.[5] Soluble in dilute alkali.[6] Water solubility is low (0.3 mg/ml at 25 °C).[6] | [5][6] |

| Storage | Recommended storage at -20°C for long-term stability. | [5] |

Analytical Applications and Experimental Protocols

Hydroflumethiazide-15N2,13C,d2 is primarily intended for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4][5]

General Bioanalytical Workflow using LC-MS

The use of an isotopically labeled internal standard is crucial for correcting for variations in sample preparation and instrument response. A typical workflow for the quantification of hydroflumethiazide in a biological matrix (e.g., plasma, urine) is outlined below.

Detailed Experimental Protocol (Representative)

1. Preparation of Calibration Standards and Quality Controls:

-

Prepare stock solutions of hydroflumethiazide and Hydroflumethiazide-15N2,13C,d2 in methanol.

-

Serially dilute the hydroflumethiazide stock solution with blank biological matrix to prepare calibration standards at various concentrations.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

-

To 100 µL of plasma sample, standard, or QC, add 10 µL of the Hydroflumethiazide-15N2,13C,d2 internal standard working solution.

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions (Example):

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

-

MRM Transitions (Hypothetical):

-

Hydroflumethiazide: Q1/Q3 (e.g., m/z 330.0 -> 205.0)

-

Hydroflumethiazide-15N2,13C,d2: Q1/Q3 (e.g., m/z 335.0 -> 210.0)

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of hydroflumethiazide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action

Hydroflumethiazide is a thiazide diuretic that exerts its effects primarily on the kidneys. It inhibits the Na+/Cl- symporter in the distal convoluted tubules of the nephron.[1][2][7] This inhibition prevents the reabsorption of sodium and chloride ions, leading to an increase in their excretion, along with water, thereby producing a diuretic effect.[1][7] The antihypertensive effects of thiazides may also involve other mechanisms that are not fully understood.[1]

Safety and Handling

Isotopically labeled compounds should be handled in a laboratory setting by trained professionals. While the isotopic labeling does not significantly alter the chemical reactivity, standard safety precautions for handling chemical reagents should be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Hydroflumethiazide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. Diucardin (Hydroflumethiazide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Hydroflumethiazide | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydroflumethiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Application Note: High-Throughput Analysis of Hydroflumethiazide in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydroflumethiazide (B1673452) in human plasma. The method utilizes a stable isotope-labeled internal standard, Hydroflumethiazide-15N2,13C,d2, to ensure high accuracy and precision. A streamlined solid-phase extraction (SPE) procedure is employed for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in negative ionization mode. This method is suitable for high-throughput bioanalysis in clinical and pharmaceutical research settings.

Introduction

Hydroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema. Accurate and reliable quantification of hydroflumethiazide in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and a wide dynamic range for the determination of hydroflumethiazide in human plasma. The use of a stable isotope-labeled internal standard (Hydroflumethiazide-15N2,13C,d2) minimizes matrix effects and compensates for variability in sample processing and instrument response.

Experimental

Materials and Reagents

-

Hydroflumethiazide reference standard

-

Hydroflumethiazide-15N2,13C,d2 internal standard (IS)

-

HPLC-grade acetonitrile, methanol (B129727), and water

-

Formic acid and ammonium (B1175870) formate

-

Human plasma (K2-EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-

Liquid Chromatograph (LC): A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm) was used for chromatographic separation.[1][2]

Sample Preparation

A solid-phase extraction (SPE) method was employed for the extraction of hydroflumethiazide and the internal standard from human plasma.

Protocol:

-

To 250 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (Hydroflumethiazide-15N2,13C,d2).[1][2]

-

Vortex mix for 10 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Hypersil Gold C18 (50 mm x 3.0 mm, 5 µm)[1][2] |

| Mobile Phase | A: 4.0 mM Ammonium Formate in Water (pH 4.0 with 0.1% Formic Acid)[1][2] B: Acetonitrile[1][2] |

| Gradient | Isocratic: 20% A, 80% B[1][2] |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | 2.5 minutes |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[1][2][3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Hydroflumethiazide: m/z 330.0 → 205.0 (Quantifier), 330.0 → 160.0 (Qualifier)[4] Hydroflumethiazide-15N2,13C,d2: m/z 335.0 → 207.0 |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500°C |

| Ion Spray Voltage | -4500 V |

Note: The exact m/z transitions for Hydroflumethiazide-15N2,13C,d2 are predicted based on the structure and fragmentation of hydroflumethiazide. These would need to be confirmed experimentally.

Results and Discussion

Method Validation

The LC-MS/MS method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity:

The method demonstrated excellent linearity over the concentration range of 0.50 to 500 ng/mL for hydroflumethiazide in human plasma. The coefficient of determination (r²) was consistently ≥ 0.999. The lower limit of quantification (LLOQ) was established at 0.50 ng/mL with a signal-to-noise ratio of ≥ 10.[1][2]

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The precision (%CV) was within 15% (20% for LLOQ), and the accuracy (%RE) was within ±15% of the nominal values, meeting the acceptance criteria.

Recovery and Matrix Effect:

The extraction recovery of hydroflumethiazide from human plasma was determined to be consistent and high, typically above 85%.[1] The use of the stable isotope-labeled internal standard effectively compensated for any matrix effects, with the IS-normalized matrix factor being close to 1.0.[1][2]

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.50 - 500 ng/mL[1][2] |

| Correlation Coefficient (r²) | ≥ 0.999[1][2] |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[1][2] |

| Intra-day Precision (%CV) | ≤ 10% |

| Inter-day Precision (%CV) | ≤ 12% |

| Intra-day Accuracy (%RE) | ± 10% |

| Inter-day Accuracy (%RE) | ± 13% |

| Mean Extraction Recovery | ~90%[1] |

| Matrix Effect | Minimal and compensated by IS[1][2] |

Conclusion

The developed and validated LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of hydroflumethiazide in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results. This method is well-suited for supporting pharmacokinetic and bioequivalence studies in drug development.

Visualized Protocols

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

Caption: Role of the internal standard in ensuring accurate quantification.

References

- 1. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dshs-koeln.de [dshs-koeln.de]

Application Note: High-Throughput Quantification of Hydroflumethiazide in Human Plasma by LC-MS/MS with a Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hydroflumethiazide (B1673452) in human plasma. The use of a stable isotope-labeled internal standard, hydroflumethiazide-¹³C,d₂, ensures high accuracy and precision, correcting for variability during sample preparation and analysis. The described method, involving a straightforward protein precipitation extraction, offers a rapid and reliable workflow suitable for high-throughput pharmacokinetic studies in clinical and research settings.

Introduction

Hydroflumethiazide is a thiazide diuretic used in the management of hypertension and edema.[1] Accurate determination of its concentration in human plasma is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method for the precise quantification of hydroflumethiazide, utilizing a stable isotope-labeled internal standard to minimize matrix effects and improve data reliability.[2] The simple protein precipitation sample preparation protocol allows for rapid sample processing, making it ideal for the analysis of a large number of samples.

Experimental

Materials and Reagents

-

Hydroflumethiazide reference standard (≥98% purity)

-

Hydroflumethiazide-¹³C,d₂ internal standard (IS)

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid (LC-MS grade)

-

Human plasma (K₂EDTA)

Instrumentation

-

A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

LC-MS/MS Conditions

A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below.

| Parameter | Condition |

| LC Conditions | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min, return to initial conditions and equilibrate for 1.5 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transitions | Hydroflumethiazide: m/z 329.9 > 302.4 Hydroflumethiazide-¹³C,d₂ (IS): m/z 332.9 > 305.4 |

| Ion Spray Voltage | -4500 V |

| Temperature | 550°C |

| Collision Gas | Nitrogen |

Protocols

1. Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of hydroflumethiazide and hydroflumethiazide-¹³C,d₂ in methanol.

-

Working Standard Solutions: Serially dilute the hydroflumethiazide primary stock with 50:50 methanol:water to prepare working standards for the calibration curve and QC samples.

-

Internal Standard Working Solution: Dilute the hydroflumethiazide-¹³C,d₂ primary stock with 50:50 methanol:water to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.

2. Plasma Sample Preparation

-

To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase (90% A, 10% B).

-

Vortex for 30 seconds.

-

Inject 5 µL onto the LC-MS/MS system.

Workflow Diagram

Caption: Workflow for the quantification of hydroflumethiazide in human plasma.

Results and Discussion

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) of >0.99. The response was calculated as the peak area ratio of the analyte to the internal standard.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low | 3 | 4.2 | -2.5 | 5.1 | -1.8 |

| Medium | 80 | 3.1 | 1.3 | 4.0 | 0.9 |

| High | 800 | 2.5 | 0.8 | 3.2 | 1.2 |

Recovery

The extraction recovery of hydroflumethiazide was determined by comparing the peak areas of extracted samples to those of unextracted standards.

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |

| Low | 3 | 92.1 |

| Medium | 80 | 94.5 |

| High | 800 | 93.8 |

Stability

Hydroflumethiazide was found to be stable in human plasma under various conditions, including three freeze-thaw cycles, 24 hours at room temperature, and 48 hours in the autosampler post-extraction.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of hydroflumethiazide in human plasma. The use of a stable isotope-labeled internal standard ensures reliable results, making this method well-suited for pharmacokinetic and bioequivalence studies in drug development.

References

Application Notes and Protocols for the Quantitative Analysis of Hydroflumethiazide in Biological Matrices using Hydroflumethiazide-15N2,13C,d2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroflumethiazide (B1673452) is a thiazide diuretic used in the management of hypertension and edema. Accurate and precise quantification of hydroflumethiazide in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Hydroflumethiazide-15N2,13C,d2, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the analyte and exhibits similar ionization and extraction behavior, effectively compensating for matrix effects and variability during sample preparation, thus ensuring high accuracy and precision.[1][2][3][4]

These application notes provide detailed protocols for the sample preparation of hydroflumethiazide from human plasma and urine, followed by its quantification using a validated LC-MS/MS method with Hydroflumethiazide-15N2,13C,d2 as the internal standard.

Experimental Protocols

Materials and Reagents

-

Hydroflumethiazide (Reference Standard)

-

Hydroflumethiazide-15N2,13C,d2 (Internal Standard)

-

LC-MS/MS grade Methanol (B129727), Acetonitrile, and Water

-

Formic Acid (≥98%)

-

Ammonium Formate

-

Human Plasma (with K2-EDTA as anticoagulant)

-

Human Urine

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB, Strata-X)

-

Liquid-Liquid Extraction (LLE) Solvents (e.g., Ethyl Acetate (B1210297), Dichloromethane)

Stock and Working Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of hydroflumethiazide in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Hydroflumethiazide-15N2,13C,d2 in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration curve standards and quality control (QC) samples. The concentration of the internal standard working solution should be optimized to produce a consistent and appropriate response.

Sample Preparation Protocols

Two common and effective methods for the extraction of hydroflumethiazide from biological matrices are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

This protocol is adapted from established methods for thiazide diuretics.[5][6]

-

Sample Pre-treatment: Thaw plasma samples at room temperature. To 250 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the Hydroflumethiazide-15N2,13C,d2 internal standard working solution and vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-